6-(Bromomethyl)tricyclo[3.2.1.02,4]octane
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Overview
Description
6-(Bromomethyl)tricyclo[32102,4]octane is a complex organic compound with the molecular formula C9H13Br It is characterized by a tricyclic structure, which includes three interconnected rings, and a bromomethyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)tricyclo[3.2.1.02,4]octane can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the efficient construction of the tricyclic framework characteristic of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)tricyclo[3.2.1.02,4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine for electrophilic addition reactions , and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
6-(Bromomethyl)tricyclo[3.2.1.02,4]octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)tricyclo[3.2.1.02,4]octane involves its interaction with molecular targets through its bromomethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tricyclic structure of the compound also plays a role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.1.02,4]octane: A similar compound without the bromomethyl group.
Bicyclo[3.2.1]octane: A related compound with a simpler bicyclic structure.
6-Methyltricyclo[3.2.1.02,4]octane: A compound with a methyl group instead of a bromomethyl group.
Uniqueness
6-(Bromomethyl)tricyclo[321The tricyclic structure also contributes to its unique chemical and physical properties .
Properties
IUPAC Name |
6-(bromomethyl)tricyclo[3.2.1.02,4]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFZHJPKLUBFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CBr)C3C2C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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